2-Diisopropylaminoethanol-D14

Description

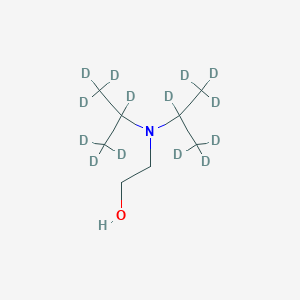

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H19NO |

|---|---|

Molecular Weight |

159.33 g/mol |

IUPAC Name |

2-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]ethanol |

InChI |

InChI=1S/C8H19NO/c1-7(2)9(5-6-10)8(3)4/h7-8,10H,5-6H2,1-4H3/i1D3,2D3,3D3,4D3,7D,8D |

InChI Key |

ZYWUVGFIXPNBDL-GLHILRGCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCO)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

CC(C)N(CCO)C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated 2 Diisopropylaminoethanol D14

Strategies for Carbon-Deuterium Bond Formation in Complex Organic Molecules

The formation of carbon-deuterium bonds is a cornerstone of isotopic labeling. fiveable.me The C-D bond is slightly stronger than the corresponding carbon-hydrogen (C-H) bond, a difference that gives rise to the kinetic isotope effect and can influence reaction rates. fiveable.me Methodologies for introducing deuterium (B1214612) into organic molecules can be broadly categorized into two main approaches: direct hydrogen-deuterium (H/D) exchange on the target molecule or a precursor, and the construction of the molecule from smaller, pre-deuterated building blocks. acs.organsto.gov.au

Hydrogen-Deuterium Exchange Reactions for Extensive Deuteration

Hydrogen-deuterium exchange (H/D exchange) is a powerful technique for introducing deuterium into a molecule by replacing existing hydrogen atoms. wikipedia.org This can be achieved under various conditions, often using deuterium oxide (D₂O) as the deuterium source due to its low cost and relative safety. snnu.edu.cn The exchange can be catalyzed by acids, bases, or metals, and can be applied to a wide range of organic compounds. wikipedia.org

Base-mediated or base-catalyzed H/D exchange is an effective method for deuterating molecules with acidic protons. nih.govlibretexts.org The process typically involves the deprotonation of a C-H bond by a base to form a carbanion, which is then quenched by a deuterium source like D₂O. libretexts.org For a molecule like 2-Diisopropylaminoethanol, the protons on the carbon atoms alpha to the nitrogen and oxygen atoms are potential sites for base-mediated exchange, although this typically requires strong bases or elevated temperatures. mdpi.com A general strategy involves using a base to facilitate the exchange, with sources like dimethyl sulfoxide-d6 (DMSO-d6) also serving as effective deuterium donors in metal-free conditions. acs.orgresearchgate.net This approach is cost-effective and can achieve high levels of deuterium incorporation. nih.govacs.org

| Method | Deuterium Source | Catalyst/Promoter | Key Features |

| Base-Mediated H/D Exchange | D₂O, DMSO-d6 | Strong bases (e.g., hydroxides), Organic bases | Cost-effective, suitable for protons with sufficient acidity, can be metal-free. nih.govlibretexts.orgacs.org |

Transition-metal catalysts, particularly those based on iridium, palladium, and rhodium, are highly efficient for directing the deuteration of C-H bonds that are otherwise unreactive. snnu.edu.cn These methods often allow for late-stage functionalization, introducing deuterium into complex molecules without the need for multi-step synthesis. snnu.edu.cn For amino alcohols, metal catalysts can facilitate H/D exchange at specific positions. For instance, iridium complexes are well-known for ortho-selective C-H deuteration of aromatic rings directed by functional groups like hydroxyls. snnu.edu.cn Catalytic systems have also been developed for the specific deuteration of β-amino C-H bonds in N-alkylamine-based compounds, achieving high levels of deuterium incorporation. nih.govacs.org Palladium-catalyzed H/D exchange has also proven effective for the β-deuteration of protected amino acids. acs.org

| Catalyst Type | Common Deuterium Source | Typical Substrates/Target Bonds | Reference |

| Iridium (Ir) | D₂O | Aromatic C-H bonds, directing group-assisted C-H activation | snnu.edu.cn |

| Palladium (Pd) | D₂O | β-C-H bonds of N-protected amino amides | acs.org |

| Boron (B(C₆F₅)₃) | Acetone-d6 (B32918) | β-C-H bonds of N-alkylamines | nih.govacs.org |

| Platinum (Pt) | D₂O/D₂ | α-C of tertiary amines, β-C of primary amines | mdpi.com |

Biocatalysis offers a highly selective and environmentally friendly approach to deuteration. researchgate.net Enzymes operate under mild conditions and can provide exceptional control over the site and stereochemistry of deuterium incorporation, which is often challenging to achieve with traditional chemical methods. nih.govacs.org Pyridoxal 5'-phosphate (PLP)-dependent enzymes, for example, can catalyze H/D exchange at the α- and β-positions of amino acids when the reaction is performed in D₂O. nih.govnih.gov While direct enzymatic deuteration of 2-Diisopropylaminoethanol is not widely reported, the principles can be applied to its amino acid or amino alcohol precursors. researchgate.netescholarship.org This strategy is particularly valuable for creating chiral deuterated building blocks for subsequent synthesis. researchgate.net

| Enzyme Class | Mechanism | Selectivity | Reference |

| PLP-dependent enzymes | Reversible deprotonation via enzyme-cofactor intermediate | Site- and stereo-selective α- and/or β-deuteration of amino acids | nih.govnih.govescholarship.org |

| α-oxoamine synthases | H/D exchange on amino acid and ester substrates | Site-selective α-deuteration | escholarship.orgnih.gov |

Synthesis Utilizing Deuterated Precursors and Building Blocks

An alternative and often more direct route to specifically labeled compounds involves constructing the target molecule from smaller, readily available deuterated building blocks. acs.orggrantome.com This bottom-up approach provides precise control over the location of deuterium atoms and can be more efficient than attempting to deuterate a complex final product, especially when extensive or specific labeling is required. researchgate.net

The most practical and common method for synthesizing 2-Diisopropylaminoethanol-D14 is through a multi-step process starting with deuterated precursors. The core reaction is a reductive amination between a deuterated ketone and a deuterated amino alcohol. wikipedia.orglibretexts.org

This synthesis can be outlined as follows:

Reactants : The key starting materials are Acetone-d6 (to provide the deuterated isopropyl groups) and Ethanolamine-d4 (to provide the deuterated ethanol (B145695) backbone).

Reaction : The synthesis proceeds via reductive amination. In this one-pot reaction, the carbonyl group of acetone-d6 reacts with the primary amine of ethanolamine-d4 to form an intermediate imine (or the corresponding enamine). wikipedia.orglibretexts.org This intermediate is not isolated but is reduced in situ to the desired secondary amine.

Reducing Agent : A selective reducing agent is required that reduces the imine faster than the ketone. masterorganicchemistry.comSodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose. libretexts.orgmasterorganicchemistry.com

Alkylation Repetition : Since two isopropyl groups are required, the reaction is performed with at least two equivalents of acetone-d6 per equivalent of ethanolamine-d4. The initial reductive amination forms 2-(isopropyl-d7-amino)ethanol-d4. A second reductive amination on this secondary amine with another molecule of acetone-d6 yields the final product, this compound.

Illustrative Synthetic Scheme:

| Step | Reactants | Reagents | Product |

| 1 | Ethanolamine-d4 + Acetone-d6 | NaBH₃CN (or NaBH(OAc)₃), Weakly acidic conditions | 2-(Isopropyl-d7-amino)ethanol-d4 |

| 2 | 2-(Isopropyl-d7-amino)ethanol-d4 + Acetone-d6 | NaBH₃CN (or NaBH(OAc)₃), Weakly acidic conditions | This compound |

This building-block approach ensures that all fourteen non-exchangeable hydrogen positions in the two isopropyl groups and the ethanol backbone are replaced with deuterium, resulting in a high level of isotopic enrichment.

Electrochemical Synthesis Pathways for Deuterated Compounds

Electrochemical synthesis has emerged as a powerful and environmentally friendly approach for the preparation of deuterated organic compounds. This method utilizes electrons as "traceless" reagents, avoiding the need for harsh chemical oxidants or reductants. rsc.orgresearchgate.net The fundamental principle involves the electrochemical generation of reactive intermediates, which then react with a deuterium source, most commonly deuterium oxide (D₂O), to incorporate deuterium into the target molecule. acs.org

Recent advancements in electrochemistry have enabled the efficient deuteration of various organic molecules, including amines, amides, and pyridine (B92270) derivatives. rsc.orgacs.orgnih.gov These methods often operate under mild, neutral conditions and can offer high levels of deuterium incorporation. rsc.org

A general approach for the electrochemical deuteration of amines involves the reduction of an imine precursor at the cathode in the presence of D₂O. acs.org This process generates a carbanion intermediate that readily abstracts a deuterium atom from the D₂O to yield the deuterated amine. acs.org This metal-free approach is notable for its high efficiency and functional group tolerance. acs.org

Another strategy involves the direct electrochemical C-H deuteration. For instance, a method for the α-deuteration of amides has been developed that proceeds via a hydrogen/deuterium (H/D) exchange reaction under neutral conditions. rsc.org The reduction of these deuterated amides can then provide access to β-bisdeuterated amines. rsc.org

The table below summarizes key findings from recent research on electrochemical deuteration relevant to the synthesis of deuterated amines.

| Substrate Type | Deuterium Source | Key Reaction Conditions | Reported Outcome | Reference |

|---|---|---|---|---|

| Imines | D₂O | Undivided cell, Carbon felt anode and cathode, nBu₄NBF₄ in DMF | High yields and >99% D-incorporation for α-deuterated amines. | acs.org |

| Amides | D₂O | Divided cell, Pt or C electrodes, nBu₄NBF₄ in MeCN | Moderate to high yields with excellent levels of α-deuteration. | rsc.org |

| α,β-Unsaturated Carbonyls | D₂O | Graphite felt cathode and anode, nBu₄NBF₄ in DMF | Yields up to 91% and deuteration rates as high as 99%. | researchgate.net |

| Pyridine Derivatives | D₂O | Metal-free, undivided cell, Room temperature | High chemo- and regioselectivity for C4-deuteration. | nih.gov |

Based on these established electrochemical principles, a plausible pathway for the synthesis of this compound can be proposed. A potential precursor for the diisopropylamino moiety would be a deuterated isopropyl halide or a deuterated acetone (B3395972) which could be used to build up the diisopropylamine (B44863) structure. For the ethanolamine (B43304) portion, a deuterated acetaldehyde (B116499) or a related two-carbon synthon would be required.

Electrochemical methods could be employed at various stages. For example, the reductive amination of a fully deuterated acetone (Acetone-D6) with a deuterated amine in an electrochemical cell with D₂O could form the deuterated diisopropylamine precursor. Similarly, the ethanolamine backbone could be constructed from deuterated starting materials using electrochemical coupling reactions. The final step would likely involve the alkylation of the deuterated diisopropylamine with a deuterated 2-carbon electrophile containing the hydroxyl group.

The following table outlines a hypothetical, multi-step electrochemical approach for synthesizing a key intermediate for this compound.

| Reaction Step | Proposed Precursors | Electrochemical Method | Deuterium Source | Target Intermediate |

|---|---|---|---|---|

| 1 | Deuterated Acetaldehyde (Acetaldehyde-D4) | Electrochemical reductive dimerization | D₂O/LiNTf₂ | Deuterated 2,3-Butanediol (Butane-1,1,1,2,3,4,4,4-D8-2,3-diol) |

| 2 | Deuterated Isopropyl Halide (2-Bromopropane-D7) | Electrochemical reductive amination with deuterated ammonia (B1221849) (Ammonia-D3) | D₂O | Deuterated Diisopropylamine (Diisopropylamine-D14) |

| 3 | Deuterated 2,3-Butanediol | Electrochemical oxidation/cleavage | - | Deuterated 2-Hydroxyacetaldehyde (2-Hydroxyacetaldehyde-D3) |

| 4 | Deuterated Diisopropylamine and Deuterated 2-Hydroxyacetaldehyde | Electrochemical reductive amination | D₂O | This compound |

This proposed pathway highlights the versatility of electrochemical methods. By carefully selecting precursors and controlling reaction conditions such as electrode material, supporting electrolyte, and solvent, it is theoretically possible to achieve the high level of deuteration required for this compound. researchgate.net The use of D₂O as the deuterium source is particularly advantageous due to its availability and environmental benignity compared to other deuterating agents.

Advanced Spectroscopic and Analytical Characterization of 2 Diisopropylaminoethanol D14

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterium (B1214612) Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of molecules. In the context of deuterated compounds like 2-Diisopropylaminoethanol-D14, both deuterium and proton NMR play complementary roles in verifying the isotopic enrichment and the specific positions of deuterium atoms.

Deuterium (²H) NMR spectroscopy is a direct method for observing the deuterium nuclei within a molecule. sigmaaldrich.com This technique is instrumental in confirming the successful incorporation of deuterium and determining the level of isotopic enrichment at specific molecular sites. For highly deuterated compounds, where the proton signals are significantly diminished, ²H NMR becomes an essential tool for structural verification. sigmaaldrich.com

In the case of this compound, the ²H NMR spectrum is expected to show signals corresponding to the deuterium atoms on the two isopropyl groups and the ethanol (B145695) backbone. The chemical shifts of these deuterium signals are analogous to the proton chemical shifts in the non-deuterated compound, providing a clear map of the deuteration pattern. The integration of these signals allows for the quantification of deuterium enrichment at each position. sigmaaldrich.com Non-deuterated solvents are typically used for D-NMR experiments, resulting in a cleaner spectrum as all proton signals are transparent. sigmaaldrich.com

Key Research Findings:

²H NMR provides direct evidence of deuteration and allows for the determination of isotopic enrichment. sigmaaldrich.com

The technique can verify the position of deuterium atoms within the molecular structure.

Quantitative analysis of the ²H NMR spectrum can yield the atom percent of deuterium at different sites. sigmaaldrich.com

While ²H NMR directly observes deuterium, Proton (¹H) NMR spectroscopy offers a complementary and often more sensitive method for confirming deuteration through the absence of proton signals at specific positions. sigmaaldrich.com In a highly deuterated compound like this compound, the ¹H NMR spectrum will be characterized by the significant suppression or complete absence of signals corresponding to the protons in the isopropyl and ethanol moieties. researchgate.net

The residual proton signals, if any, can be used to quantify the level of isotopic purity. sigmaaldrich.com For instance, the presence of small peaks in the regions where the isopropyl methyl and methine protons, as well as the methylene (B1212753) protons of the ethanol group, would typically appear in the non-deuterated compound, indicates incomplete deuteration. The high sensitivity of ¹H NMR makes it an excellent tool for detecting even trace amounts of non-deuterated species. researchgate.netresearchgate.net

Interactive Data Table: Expected ¹H NMR Chemical Shifts for Residual Protons in this compound

| Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Isopropyl -CH₃ | ~1.0-1.5 | Singlet (due to deuteration of adjacent methine) | Intensity will be significantly reduced. |

| Ethanol -CH₂-N | ~2.5-3.0 | Singlet (due to deuteration of adjacent methylene) | Intensity will be significantly reduced. |

| Ethanol -CH₂-O | ~3.5-4.0 | Singlet (due to deuteration of adjacent methylene) | Intensity will be significantly reduced. |

| Hydroxyl -OH | Variable | Singlet | Position is solvent and concentration dependent. |

Note: The expected chemical shifts are based on the non-deuterated compound and may show slight variations. nih.govchemicalbook.com

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides exquisitely detailed information about the molecular structure, including the precise location of isotopic substitution. optica.org By measuring the rotational transitions of a molecule, MRR can distinguish between different isotopologues (molecules that differ only in their isotopic composition) with exceptional accuracy. researchgate.net

For this compound, MRR spectroscopy can be used to:

Confirm Site-Specific Deuteration: The moments of inertia of the molecule are highly sensitive to the mass distribution. virginia.edu The substitution of hydrogen with deuterium at specific sites leads to predictable changes in the rotational spectrum, allowing for unambiguous confirmation of the deuteration pattern. optica.org

Assess Isotopic Purity: MRR can quantify the relative abundance of different isotopologues in a sample, providing a precise measure of the deuteration level. researchgate.net

Determine Enantiopurity: For chiral molecules, including those that are chiral due to isotopic substitution, chiral tag MRR spectroscopy can be employed to determine the enantiomeric excess. nih.govnih.gov This involves forming a complex between the analyte and a chiral tag molecule, which creates diastereomers with distinct rotational spectra. nih.gov

Key Research Findings:

MRR is a powerful tool for the "library-free" identification of molecular structures, as spectra can be accurately predicted from first principles. virginia.edu

The high resolution of MRR allows for the analysis of complex mixtures without the need for prior separation. researchgate.netvirginia.edu

Chiral tag MRR has been successfully used to determine the absolute configuration of molecules where chirality arises from deuterium substitution. nih.gov

Mass Spectrometry (MS) for Isotopic Profile and Purity Analysis

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and isotopic composition of compounds. It is particularly valuable for confirming the successful incorporation of deuterium in labeled molecules.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of a molecule. For this compound, HRMS is used to confirm the expected molecular weight, which is increased by 14 mass units compared to its non-deuterated counterpart due to the replacement of 14 hydrogen atoms with deuterium.

The theoretical monoisotopic mass of the protonated non-deuterated 2-Diisopropylaminoethanol ([M+H]⁺) is approximately 146.1539 g/mol . For the fully deuterated D14 analogue, the expected mass would be significantly higher. By comparing the experimentally measured mass to the theoretical mass, the degree of deuteration can be confirmed with high confidence.

Interactive Data Table: Theoretical vs. Expected HRMS Data for 2-Diisopropylaminoethanol and its D14 Analogue

| Compound | Molecular Formula | Theoretical Monoisotopic Mass [M] | Expected [M+H]⁺ |

| 2-Diisopropylaminoethanol | C₈H₁₉NO | 145.1467 u | 146.1545 u |

| This compound | C₈H₅D₁₄NO | 159.2341 u | 160.2419 u |

Note: The exact measured mass may vary slightly depending on the instrument and calibration.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and for quantifying the analyte of interest. In the context of this compound, LC-MS is employed to separate the deuterated compound from any residual non-deuterated or partially deuterated species.

The use of a deuterated internal standard, such as this compound, is a common practice in quantitative LC-MS analysis to correct for variations in sample preparation and instrument response. The deuterated standard co-elutes with the non-deuterated analyte but is distinguished by its higher mass in the mass spectrometer. This allows for accurate and precise quantification of the target analyte in complex matrices. researchgate.netnih.gov

Key Research Findings:

LC-MS provides a robust method for the separation and quantification of deuterated and non-deuterated analogues. nih.gov

The use of deuterated internal standards in LC-MS analysis improves the accuracy and precision of quantification.

LC-MS/MS can be used for the structural confirmation of the analyte and its metabolites by analyzing the fragmentation patterns. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Deuterated Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile compounds like this compound. The gas chromatograph separates the analyte from other components in a mixture based on its volatility and interaction with the stationary phase of the GC column. Following separation, the mass spectrometer ionizes the eluted compound and separates the resulting ions based on their mass-to-charge ratio (m/z), providing definitive structural information and confirming isotopic labeling.

For this compound, the molecular weight is increased by 14 atomic mass units compared to its non-deuterated counterpart due to the substitution of 14 hydrogen atoms with deuterium atoms on the two isopropyl groups. This mass shift is readily observable in the mass spectrum, primarily in the molecular ion peak and key fragment ions. The electron impact (EI) fragmentation pattern of 2-Diisopropylaminoethanol typically shows a prominent fragment from the alpha-cleavage adjacent to the nitrogen atom. In the deuterated version, the mass of this fragment is shifted, providing clear evidence of successful deuteration. For instance, a fragment corresponding to the loss of a deuterated methyl group from a deuterated isopropyl moiety would be observed at a higher m/z value compared to the loss of a standard methyl group.

Derivatization, such as trimethylsilylation, is often employed to improve the chromatographic properties of polar analytes like amino alcohols, reducing peak tailing and enhancing thermal stability. researchgate.netsigmaaldrich.com The resulting derivatives of this compound would also exhibit the characteristic mass shift in their GC-MS analysis. nih.gov

| Fragment | Non-Deuterated (m/z) | This compound (m/z) | Mass Shift |

| Molecular Ion [M]+ | 145 | 159 | +14 |

| [M-CH3]+ | 130 | [M-CD3]+ = 141 | +11 |

| [M-C3H7]+ | 102 | [M-C3D7]+ = 109 | +7 |

| [CH2N(iPr)2]+ | 114 | [CH2N(iPr-D14)2]+ = 128 | +14 |

Table 1: Hypothetical comparison of major mass-to-charge ratios (m/z) for 2-Diisopropylaminoethanol and its D14 analogue in GC-MS analysis.

Isotope Dilution Mass Spectrometry (IDMS) for Quantitative Analysis of Deuterated Standards

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate quantification in analytical chemistry, and deuterated compounds like this compound are ideal internal standards for this technique. google.comnih.gov In IDMS, a known amount of the isotopically labeled standard (e.g., this compound) is added to a sample containing the non-labeled analyte of interest (2-Diisopropylaminoethanol). researchgate.net

The fundamental principle of IDMS is that the labeled internal standard and the native analyte are chemically identical and thus behave identically during sample preparation, extraction, and chromatographic analysis. nih.gov Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. The quantification is based on the measured ratio of the mass spectrometric response of the analyte to that of the labeled standard. nih.gov By using a calibration curve prepared from known ratios of the analyte and the standard, the exact concentration of the analyte in the original sample can be determined with high precision and accuracy. nih.gov

This method effectively corrects for matrix effects and variations in instrument response, which are common challenges in complex sample analysis. chromatographyonline.com

| Analyte/Standard Ratio (Known) | MS Response Ratio (Analyte/Standard) |

| 0.1 | 0.102 |

| 0.5 | 0.505 |

| 1.0 | 1.010 |

| 5.0 | 4.995 |

| 10.0 | 10.05 |

Table 2: Example of a calibration data set for an Isotope Dilution Mass Spectrometry (IDMS) experiment.

Infrared (IR) Spectroscopy for Vibrational Frequency Shift Analysis Due to Deuteration

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying functional groups and probing molecular structure. When hydrogen (mass ≈ 1 amu) is replaced by its heavier isotope, deuterium (mass ≈ 2 amu), the vibrational frequencies of the bonds involving these atoms shift to lower wavenumbers. spcmc.ac.in This isotopic effect is particularly pronounced for stretching vibrations.

In the IR spectrum of this compound, the most significant changes compared to the unlabeled compound are the appearance of C-D (carbon-deuterium) stretching bands and the disappearance of the corresponding C-H (carbon-hydrogen) stretching bands. unam.mx The C-H stretching vibrations of the isopropyl groups typically appear in the 2850-3000 cm⁻¹ region. libretexts.org Due to the increased mass of deuterium, the C-D stretching vibrations are expected to appear at a significantly lower frequency, approximately around 2100-2200 cm⁻¹. spcmc.ac.in The ratio of the C-H to C-D stretching frequency is roughly proportional to the square root of the ratio of their reduced masses, which is approximately √2. spcmc.ac.in

Analysis of these vibrational shifts provides direct confirmation of the successful incorporation of deuterium into the molecule's isopropyl groups. cdnsciencepub.com

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |

| Aliphatic C-H Stretch | ~2970 | ~2210 |

| Aliphatic C-H Bend | ~1370 | ~1050 |

Table 3: Comparison of typical infrared vibrational frequencies for C-H bonds and their expected shifts upon deuteration to C-D bonds.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for verifying the chemical and isotopic purity of this compound, ensuring that it is free from non-deuterated starting materials, synthetic byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) of Deuterated Compounds

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture in the liquid phase. For polar compounds like amino alcohols, several HPLC modes can be employed. chromatographyonline.com Reversed-phase HPLC (RP-HPLC) on a C18 column is a common starting point, often requiring an ion-pairing agent or a specific buffer in the mobile phase to achieve good retention and peak shape for basic analytes. rsc.orgoup.com

Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for very polar compounds, using a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. chromatographyonline.com The separation mechanism in HILIC involves partitioning of the analyte between the organic-rich mobile phase and an adsorbed water layer on the polar stationary phase.

HPLC is crucial for assessing the purity of this compound, particularly for detecting any non-volatile or thermally labile impurities that would not be amenable to GC analysis. akjournals.comoup.com

| Parameter | RP-HPLC Method | HILIC Method |

| Column | C18, 5 µm | Silica or Amide, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 15 min | 95% to 50% B over 15 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV (if derivatized) or ELSD/CAD/MS | ELSD/CAD/MS |

Table 4: Example starting conditions for HPLC method development for the analysis of amino alcohols.

Gas Chromatography (GC) for Volatile Deuterated Amino Alcohols

Gas Chromatography (GC), typically with a Flame Ionization Detector (FID) or a mass spectrometer, is the primary technique for assessing the purity and identity of volatile compounds like this compound. The choice of the GC capillary column is critical for achieving a successful separation. acs.org Due to the polar nature of the amino alcohol, a polar stationary phase, such as one based on polyethylene (B3416737) glycol (e.g., a WAX-type column), or a mid-polar phase is often preferred to prevent peak tailing and ensure good resolution from potential impurities. oup.com

GC analysis can effectively separate this compound from its non-deuterated precursor and other volatile byproducts. A slight difference in retention time between the deuterated and non-deuterated isotopologues may be observed, an effect known as the chromatographic isotope effect, where deuterated compounds sometimes elute slightly earlier than their protiated counterparts. mdpi.com The method's parameters, including the oven temperature program, carrier gas flow rate, and injector temperature, must be optimized to achieve baseline separation of all components. oup.comresearchgate.net

| Parameter | GC Condition |

| Column | Polar capillary column (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min) |

| Detector | FID or MS |

| Detector Temperature | 280 °C |

Table 5: Typical Gas Chromatography (GC) conditions for the analysis of volatile amino alcohols.

Applications of 2 Diisopropylaminoethanol D14 As a Stable Isotope Internal Standard in Quantitative Analytical Methodologies

Enhancing Accuracy and Precision in Mass Spectrometric Quantification

Stable isotope dilution analysis (SIDA) is a powerful technique in mass spectrometry that employs SILs like 2-Diisopropylaminoethanol-D14 to achieve high-quality quantitative results. frontiersin.orgchromatographyonline.com By adding a known quantity of the deuterated standard to a sample, the ratio of the analyte to the standard can be measured, which is more reliable than measuring the absolute response of the analyte alone. frontiersin.org

One of the most significant challenges in quantitative mass spectrometry is the "matrix effect," where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement. labmate-online.commyadlm.org This variability can severely compromise the accuracy and precision of the results.

This compound is an ideal tool to counteract these effects. Since it is chemically and physically almost identical to the non-labeled analyte, it experiences the same ionization suppression or enhancement in the mass spectrometer's ion source. waters.comchromatographyonline.com By measuring the ratio of the analyte to the known concentration of the deuterated internal standard, these variations are effectively normalized, leading to a more accurate quantification. chromatographyonline.comlabmate-online.com For instance, research has shown that SILs can efficiently compensate for all matrix effects in electrospray ionization, resulting in apparent recoveries between 88% and 105%. nih.gov

Below is a data table illustrating how a deuterated internal standard can correct for matrix-induced ion suppression.

| Sample Type | Analyte Peak Area (without IS) | Analyte / IS Peak Area Ratio | Calculated Concentration (µg/L) |

| Analyte in Solvent | 1,200,000 | 1.00 | 10.0 (Reference) |

| Analyte in Matrix A (Low Suppression) | 950,000 | 0.99 | 9.9 |

| Analyte in Matrix B (High Suppression) | 480,000 | 1.01 | 10.1 |

This table demonstrates that while the absolute peak area of the analyte varies significantly due to matrix effects, the ratio to the internal standard remains stable, allowing for accurate concentration determination.

Analyte loss can occur at various stages of sample handling, including extraction, evaporation, and reconstitution. nih.govresearchgate.net These losses can be inconsistent and difficult to control, introducing significant error into the final measurement.

When this compound is added to a sample at the beginning of the workflow, it undergoes the same physical and chemical stresses as the non-labeled analyte. frontiersin.org Any loss of the target compound during sample preparation will be mirrored by a proportional loss of the deuterated standard. nih.gov Therefore, the ratio of the analyte to the internal standard remains constant, ensuring that the calculated concentration is unaffected by recovery inconsistencies. frontiersin.org Studies on other deuterated standards have confirmed their utility in correcting for variable analyte recovery caused by sample size and matrix effects. nih.govmdpi.com

The following table shows hypothetical recovery data, demonstrating the corrective power of an internal standard.

| Sample ID | Analyte Recovery (%) | IS Recovery (%) | Measured Analyte Concentration (without IS) (ng/mL) | Corrected Analyte Concentration (with IS) (ng/mL) |

| Sample 1 | 85 | 84 | 42.5 | 50.1 |

| Sample 2 | 62 | 63 | 31.0 | 49.2 |

| Sample 3 | 95 | 96 | 47.5 | 49.5 |

This table illustrates that even with significant variability in sample recovery, the use of a co-behaving internal standard provides a corrected concentration that is much closer to the true value.

Development and Validation of Analytical Methods Utilizing Deuterated 2-Diisopropylaminoethanol as a Reference Standard

The use of deuterated standards like this compound is integral to the development and validation of robust and reliable analytical methods. clearsynth.com They serve as a benchmark for ensuring that a method is performing correctly and can produce dependable results.

In forensic and environmental science, analysts often work with complex matrices and are required to detect and quantify trace levels of compounds. clearsynth.compubcompare.aidntb.gov.ua 2-Diisopropylaminoethanol itself is a precursor in the synthesis of certain chemical agents, making its detection and quantification relevant in these fields. wikipedia.org

The use of this compound as an internal standard is critical for achieving the low limits of detection (LOD) and quantification (LOQ) required for trace analysis. frontiersin.org By minimizing the impact of matrix effects and analyte loss, the signal-to-noise ratio is improved, allowing for more confident identification and measurement of the target analyte at very low concentrations. nih.govmdpi.com This approach has been successfully applied to quantify various substances in environmental samples like soil and air. nih.govmdpi.com

This compound can also play a role in the development of analytical methods for structurally similar compounds. While an isotopically labeled analog of the specific analyte is always preferred, in cases where a specific standard is unavailable, a compound with similar chemical properties can sometimes be used. scispace.com

Given its structure, this compound could potentially be evaluated for use as a surrogate standard in methods for other amino alcohols, provided that its behavior during extraction and ionization is demonstrated to be comparable to the target analytes. This is particularly relevant in the analysis of novel psychoactive substances or other emerging contaminants where certified reference standards may not yet be commercially available. clemson.edu

Investigation of Reaction Mechanisms and Kinetic Isotope Effects Kie Using 2 Diisopropylaminoethanol D14

Elucidation of Organic Reaction Pathways Through Deuterium (B1214612) Tracing

The strategic placement of deuterium atoms in 2-Diisopropylaminoethanol-D14 allows researchers to trace the fate of these atoms throughout a chemical transformation. By analyzing the position of deuterium in the products of a reaction, it is possible to distinguish between different proposed mechanistic pathways. For instance, in reactions involving proton transfer, the location of the deuterium label in the final product can confirm or refute a proposed intramolecular or intermolecular transfer mechanism. While specific studies detailing the use of this compound for deuterium tracing are not widely available in public literature, the principles of this technique are well-established. This method is particularly insightful for complex reaction networks where a molecule can undergo multiple competing or sequential reaction steps.

Measurement and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The ratio of the rate constant for the reaction with the lighter isotope (kH) to the rate constant with the heavier isotope (kD) provides the KIE value (kH/kD). This value offers profound insights into the rate-determining step of a reaction.

Primary and Secondary Isotope Effects in Amino Alcohol Reactions

In the context of amino alcohol reactions, two types of KIEs are particularly relevant:

Primary Kinetic Isotope Effect: A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For reactions involving this compound, a significant primary KIE (typically > 2) would be expected if a C-D or N-D bond is cleaved during the slowest step. For example, in an oxidation reaction where a C-H bond on the ethyl group is broken in the rate-limiting step, the deuterated compound would react more slowly.

Secondary Kinetic Isotope Effect: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs. For instance, if the rate-determining step involves a nucleophilic attack by the nitrogen atom, the presence of deuterium on the isopropyl groups could still influence the reaction rate due to steric or electronic effects, resulting in a secondary KIE.

While specific KIE data for this compound is not readily found in published research, studies on similar amino alcohols and amines have demonstrated the utility of this approach. For example, in the oxidation of other amines, deuterium substitution has been used to differentiate between mechanisms such as proton abstraction, hydrogen atom transfer, or hydride transfer. Current time information in Bangalore, IN.

Influence of Deuteration on Transition State Structures and Reaction Rates

The magnitude of the KIE provides valuable information about the structure of the transition state. A C-D bond has a lower zero-point vibrational energy than a C-H bond, making the C-D bond stronger and requiring more energy to break. rsc.org This difference in bond strength is the fundamental reason for the primary KIE.

The observed KIE can indicate the symmetry of the transition state. For a proton transfer reaction, a maximal KIE is often associated with a symmetric transition state where the proton is equally shared between the donor and acceptor. A smaller KIE may suggest an "early" or "late" transition state where the bond to the isotope is either mostly intact or mostly broken. In the absence of specific experimental data for this compound, we can infer from general principles that deuteration would slow down any reaction where C-H bond cleavage is rate-limiting.

Computational Hypotheses Supported by Deuterium KIE Experiments

Modern computational chemistry allows for the theoretical modeling of reaction pathways and the prediction of KIEs. These computational predictions can then be validated by experimental measurements using isotopically labeled compounds like this compound. If the experimentally determined KIE matches the computationally predicted value for a proposed mechanism, it lends strong support to that hypothesis. This combined experimental and theoretical approach is a cornerstone of modern mechanistic chemistry. For example, computational studies on enzyme-catalyzed reactions have been coupled with KIE measurements to elucidate complex transition state structures. nih.gov

Deuterium as a Probe for Hydrogen Bonding and Molecular Interactions

Deuterium's slightly different bonding properties compared to hydrogen make it a sensitive probe for studying non-covalent interactions, particularly hydrogen bonding. The N-D bond in a deuterated amine or the O-D bond in a deuterated alcohol will form a deuterium bond that is subtly different in strength and length from a corresponding hydrogen bond.

Studies on other systems, such as ionic liquids, have shown that deuteration can significantly affect the phase behavior and molecular ordering of a substance due to these differences in hydrogen bonding. ulisboa.pt Techniques like NMR and infrared spectroscopy can detect the shifts in vibrational frequencies and chemical shifts upon deuteration, providing detailed information about the hydrogen-bonding environment around the amino and hydroxyl groups of this compound.

Studies on Isotope Exchange Rates and Stability of Deuterium Labeling Under Varying Conditions

An important consideration when using deuterated compounds is the stability of the isotopic label. Under certain conditions, particularly in protic solvents or in the presence of acid or base catalysts, deuterium atoms can exchange with protons from the surrounding medium. The rate of this H/D exchange can provide information about the acidity of the C-H (or C-D) bonds and the mechanisms of proton transfer.

For this compound, the deuterium atoms on the carbon skeleton are generally stable. However, the deuterium on the hydroxyl group (-OD) would be expected to exchange rapidly with protons in an aqueous or alcoholic solvent. The stability of the C-D bonds can be assessed under various conditions of temperature, pH, and solvent polarity. Knowledge of these exchange rates is crucial for the correct design and interpretation of mechanistic experiments. wikipedia.orgresearchgate.net

Below is a table summarizing the types of information that could be gleaned from hypothetical studies on this compound.

| Investigation Type | Hypothetical Finding | Mechanistic Insight |

| Kinetic Isotope Effect (Oxidation) | kH/kD = 5.2 | C-H bond cleavage is the rate-determining step. |

| Deuterium Tracing (Rearrangement) | Deuterium migrates from C1 to C2. | Suggests a specific intramolecular hydride shift mechanism. |

| NMR Spectroscopy (in Protic Solvent) | No change in C-D signals over time. | The carbon-bound deuterium labels are stable to exchange under the tested conditions. |

| FT-IR Spectroscopy | Shift in O-D stretching frequency upon addition of a hydrogen bond acceptor. | Provides information on the strength of hydrogen bonding interactions at the hydroxyl group. |

Computational Chemistry and Theoretical Studies on Deuterated Amino Alcohols

Quantum Chemical Calculations of Deuterated Molecular Structures and Properties

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of deuterated molecules at the most fundamental, atomic level. These computational techniques enable the precise calculation of molecular geometries, vibrational frequencies, and other essential parameters that are modified by the introduction of deuterium (B1214612).

Vibrational Frequencies and Rotational Constants of Deuterated Isotopologues

The replacement of hydrogen with its heavier isotope, deuterium, results in discernible shifts in the vibrational frequencies of a molecule. Quantum chemical calculations can accurately predict these shifts. For example, the C-D (carbon-deuterium) stretching vibrations within 2-Diisopropylaminoethanol-D14 will exhibit lower frequencies in comparison to the C-H (carbon-hydrogen) stretches in the non-deuterated version of the compound. This phenomenon is a direct result of the increased reduced mass of the C-D bond. The calculated vibrational spectra are indispensable for the analysis and interpretation of experimental data obtained from infrared (IR) and Raman spectroscopy.

In a similar vein, the rotational constants of a molecule, which are inversely related to its moments of inertia, are influenced by deuteration. The greater mass of deuterium results in larger moments of inertia and, consequently, smaller rotational constants for this compound. High-level quantum chemical calculations can furnish highly accurate rotational constants, which are vital for the analysis of microwave spectroscopy data and for deriving precise molecular structures.

Table 1: Calculated Vibrational Frequency Shifts for C-D vs. C-H Stretching in a Hypothetical Amino Alcohol Fragment

| Vibrational Mode | Calculated Frequency (cm⁻¹) C-H | Calculated Frequency (cm⁻¹) C-D | Predicted Shift (cm⁻¹) |

| Symmetric Stretch | 2960 | 2140 | -820 |

| Asymmetric Stretch | 3045 | 2210 | -835 |

Conformational Analysis and Energetic Profiles of Deuterated 2-Diisopropylaminoethanol

Theoretical calculations can effectively map the potential energy surface and pinpoint the most stable conformations. By integrating ZPVE corrections, a more precise energetic profile of the deuterated molecule can be achieved. This information is crucial for comprehending how deuteration might impact the preferred three-dimensional structure of the molecule in various environments.

Molecular Dynamics Simulations to Understand Isotopic Effects on Molecular Behavior

Molecular dynamics (MD) simulations serve as a potent computational tool for examining the time-dependent behavior of molecules and the influence of isotopic substitution on their dynamics. By solving Newton's equations of motion for a system of atoms, MD simulations can model the movements of individual atoms in this compound over a specific period.

These simulations can unveil how the increased mass of deuterium affects properties such as diffusion rates, reorientational correlation times, and the dynamics of hydrogen bonding. For instance, the heavier deuterium atoms will generally result in slower translational and rotational motion compared to their protium (B1232500) (¹H) counterparts. In systems where hydrogen bonding is a key interaction, the modified vibrational dynamics of the deuterated hydroxyl group (O-D) can influence the strength and duration of these bonds.

Theoretical Modeling of Isotope Effects in Heterogeneous Catalysis and Adsorption Phenomena

Theoretical modeling is essential for clarifying the role of isotopic labeling in the fields of heterogeneous catalysis and surface adsorption. When a molecule such as this compound interacts with a catalyst surface, the kinetic isotope effect (KIE) can offer valuable clues about the reaction mechanism. Theoretical models can compute the KIE by identifying the transition state structures and vibrational frequencies for the reactions involving both the deuterated and non-deuterated species.

In the context of adsorption, the interaction of this compound with a surface can be modeled to understand how isotopic substitution impacts the adsorption energy and the orientation of the molecule on the surface. The changes in vibrational modes that occur upon adsorption, which can be predicted theoretically, are particularly useful for interpreting data from surface-sensitive spectroscopic techniques like high-resolution electron energy loss spectroscopy (HREELS). These theoretical insights are critical for the development of more efficient catalytic processes and for gaining a fundamental understanding of the interactions at gas-solid and liquid-solid interfaces.

Future Research Directions and Advanced Applications for Deuterated 2 Diisopropylaminoethanol

Development of More Cost-Effective and Efficient Deuteration Technologies

The widespread application of deuterated compounds like 2-Diisopropylaminoethanol-D14 is intrinsically linked to the availability of affordable and efficient labeling methods. Current research focuses on overcoming the limitations of traditional deuteration techniques, which often involve expensive reagents, harsh reaction conditions, or poor selectivity.

A primary objective is to move away from expensive deuterium (B1214612) gas (D₂) and towards the use of heavy water (D₂O) as the deuterium source. D₂O is significantly cheaper, safer, and more environmentally benign. google.com Catalytic systems that facilitate hydrogen-deuterium (H-D) exchange using D₂O are a major area of development. nih.gov For instance, methods using palladium on carbon (Pd/C) with aluminum and D₂O have been shown to be effective. nih.gov In this system, deuterium gas is generated in-situ from the reaction between aluminum and D₂O, which then participates in the H-D exchange catalyzed by palladium. nih.gov

Other promising technologies include:

Transition Metal Catalysis: Ruthenium and rhodium catalysts have been successfully used for the H-D exchange in amines and alcohols using D₂O. google.comnih.gov Ruthenium on carbon (Ru/C) can selectively deuterate the α-position of hydroxy groups in alcohols. researchgate.net However, the high cost of these noble metals remains a barrier. google.com Consequently, research into more abundant and less expensive metals like nickel and manganese is being actively pursued. nih.govyoutube.com

Photocatalysis: Visible light-driven methods offer a green and efficient alternative. These reactions can often be carried out at room temperature and pressure, using a photosensitizer to catalyze the deuteration of ketones or imines with D₂O as the deuterium source. google.com This approach reduces the need for high temperatures and pressures associated with some catalytic methods. google.com

Electrochemical Strategies: Electrochemically driven reactions provide another avenue for mild and controlled deuteration, obviating the need for external chemical oxidants or reductants. researchgate.net

For a molecule like 2-diisopropylaminoethanol, which contains both amine and alcohol functional groups, achieving high levels of deuteration (as in the D14 isotopologue) requires robust methods that can replace all exchangeable protons without degrading the molecule. Late-stage deuteration, where the isotopic labels are introduced at the end of a synthetic sequence, is often the most efficient strategy. acs.org The development of chemo- and regioselective catalysts that can target specific C-H bonds in the presence of multiple functional groups is crucial for advancing the cost-effective synthesis of complex deuterated molecules like this compound. nih.gov

Integration of Deuterated Amino Alcohols in Novel Analytical Platforms

The nearly identical chemical properties but different masses of deuterated and non-deuterated compounds make them invaluable tools in analytical chemistry, particularly in mass spectrometry. This compound serves as an ideal internal standard for the accurate quantification of its non-deuterated counterpart, 2-diisopropylaminoethanol. acs.orgwikipedia.orgontosight.ai

Stable Isotope Dilution Analysis (SIDA): This is a cornerstone application for deuterated compounds.

A known quantity of the deuterated standard (e.g., this compound) is added to a sample containing an unknown quantity of the non-deuterated analyte (2-diisopropylaminoethanol).

The sample is then processed and analyzed, typically by Liquid Chromatography-Mass Spectrometry (LC-MS).

Because the deuterated standard and the analyte behave almost identically during extraction, purification, and ionization, any sample loss affects both compounds equally.

By comparing the signal intensity of the analyte to that of the internal standard in the mass spectrometer, the original concentration of the analyte can be determined with high precision and accuracy. acs.org

Beyond its role as a standard for quantifying its parent compound, deuterated amino alcohols are being integrated into broader analytical platforms. For example, D₂O labeling is used in proteomics to measure protein turnover rates on a proteome-wide scale. nih.gov In these experiments, cells or organisms are cultured in a medium containing D₂O. nih.gov The deuterium is incorporated into non-essential amino acids during their biosynthesis, and these labeled amino acids are then built into new proteins. nih.gov By using mass spectrometry to track the rate of deuterium incorporation into peptides over time, researchers can determine the synthesis and degradation rates of thousands of proteins simultaneously. nih.gov This provides a dynamic view of cellular processes, which is a significant advancement over static measurements.

Exploration of New Mechanistic Insights through Advanced Deuterium Labeling Strategies

Deuterium labeling is a powerful tool for elucidating the mechanisms of chemical reactions and biological pathways. The substitution of a hydrogen atom with a deuterium atom can alter the rate of a reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). acs.org

The C-D bond is stronger than the C-H bond. nih.gov If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will slow the reaction down. By strategically placing deuterium labels at different positions in a molecule like 2-diisopropylaminoethanol and measuring the reaction rates, chemists can pinpoint which bonds are broken during a specific transformation, providing critical evidence for a proposed reaction mechanism. acs.org

This principle is also fundamental to studies of drug metabolism. The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate can be modified by introducing deuterium. acs.org Metabolic enzymes often work by breaking C-H bonds. By replacing a metabolically vulnerable hydrogen with deuterium, the rate of metabolic degradation can be slowed, potentially leading to a longer-lasting therapeutic effect and allowing for lower doses. nih.gov Deuterium labeling studies can thus provide crucial insights into how a molecule like 2-diisopropylaminoethanol or its derivatives are processed in biological systems.

Furthermore, deuterium labeling is used to trace metabolic pathways. nih.gov By introducing a deuterated precursor into a biological system, researchers can follow the path of the deuterium atoms using mass spectrometry or NMR spectroscopy to see how the molecule is converted into various metabolites. nih.gov This allows for the detailed mapping of complex biochemical networks and the identification of previously unknown metabolic intermediates.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and characterizing 2-Diisopropylaminoethanol-D14?

- Methodological Answer : Synthesis typically involves deuterium exchange reactions using catalytic methods (e.g., acid/base-catalyzed H/D exchange) or reductive deuteration of precursor ketones. Post-synthesis, characterization should include:

- Nuclear Magnetic Resonance (NMR) : Compare H and H NMR spectra to confirm isotopic enrichment and structural integrity.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and isotopic distribution (e.g., D14 labeling increases molecular mass by 14 Da).

- Infrared Spectroscopy (IR) : Identify vibrational mode shifts due to deuterium substitution (e.g., O-H vs. O-D stretches).

- Gas Chromatography (GC) : Pair with MS for purity assessment, noting retention time differences caused by isotopic effects .

Q. How should this compound be stored to ensure stability in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (e.g., argon) at 2–8°C to minimize deuterium loss and oxidation. Room-temperature storage is permissible for short-term use if desiccated .

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with periodic HPLC or GC-MS analysis to monitor decomposition byproducts.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid aerosol inhalation.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols.

- Exposure Control : Implement air quality monitoring for volatile organic compounds (VOCs) and ensure ventilation rates ≥10 air changes/hour .

Advanced Research Questions

Q. How do isotopic effects of deuterium in this compound influence its reactivity in catalytic reactions?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates of deuterated vs. non-deuterated analogs in model reactions (e.g., esterification). Use Arrhenius plots to quantify activation energy differences.

- Computational Modeling : Apply density functional theory (DFT) to simulate bond dissociation energies and transition states altered by deuteration.

- Example : In base-catalyzed reactions, deuterium’s higher mass may slow proton/deuteron transfer, requiring adjusted reaction times or temperatures .

Q. What analytical challenges arise when quantifying this compound in biological matrices, and how can they be resolved?

- Methodological Answer :

- Matrix Interference : Use deuterated internal standards (e.g., this compound itself) for isotope dilution mass spectrometry (IDMS) to correct for ion suppression.

- Chromatographic Separation : Optimize GC or LC columns (e.g., polar stationary phases) to resolve isotopic isomers. Adjust temperature gradients to account for deuterium-induced retention shifts.

- Validation : Perform spike-recovery experiments in relevant matrices (e.g., plasma, tissue homogenates) to validate accuracy (target: 85–115% recovery) .

Q. How can researchers resolve contradictions in stability data for this compound across studies?

- Methodological Answer :

- Systematic Reanalysis : Replicate conflicting studies under standardized conditions (pH, temperature, solvent). Use control samples to isolate degradation pathways.

- Advanced Analytics : Employ H NMR to track deuterium loss or isotope scrambling. Pair with X-ray crystallography to assess structural changes.

- Meta-Analysis : Compile data from multiple sources (e.g., NIST databases, peer-reviewed studies) to identify trends or outliers, applying statistical tools like principal component analysis (PCA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.